1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Allopurinol riboside is a nucleoside analogue of [allopurinol] with a beta-D-ribofuranosyl moiety at the 1-position.
Allopurinol riboside has been reported in Trypanosoma brucei with data available.
Properties
CAS No. |
16220-07-8 |
|---|---|
Molecular Formula |
C10H12N4O5 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H12N4O5/c15-2-5-6(16)7(17)10(19-5)14-8-4(1-13-14)9(18)12-3-11-8/h1,3,5-7,10,15-17H,2H2,(H,11,12,18) |
InChI Key |
KFQUAMTWOJHPEJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=NN(C2=C1C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Allopurinol riboside is a nucleoside analogue of allopurinol . The primary target of allopurinol riboside is the enzyme purine nucleoside phosphorylase (PNP), which is involved in purine metabolism . Allopurinol riboside competitively inhibits the action of PNP .
Mode of Action
Allopurinol riboside works by inhibiting the action of PNP on inosine . This inhibition disrupts the normal function of PNP, which is to convert inosine into hypoxanthine, a key step in purine metabolism .
Biochemical Pathways
The inhibition of PNP by allopurinol riboside affects the purine salvage pathway, a biochemical pathway that recycles purines from degraded DNA to synthesize new DNA and RNA molecules . By inhibiting PNP, allopurinol riboside prevents the conversion of inosine to hypoxanthine, disrupting the purine salvage pathway and affecting the synthesis of new DNA and RNA .
Pharmacokinetics
It is known that allopurinol, the parent compound of allopurinol riboside, is rapidly and extensively metabolized in the liver to oxypurinol . A minor fraction of allopurinol undergoes conjugation into allopurinol riboside .
Result of Action
The inhibition of PNP by allopurinol riboside and the subsequent disruption of the purine salvage pathway can lead to a decrease in the synthesis of new DNA and RNA molecules . This can potentially affect cell growth and proliferation. In the context of diseases like gout, the inhibition of purine metabolism can help reduce the production of uric acid, thereby reducing symptoms .
Action Environment
The action, efficacy, and stability of allopurinol riboside can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism and action of allopurinol riboside . Additionally, factors such as diet, lifestyle, and genetic variations can also influence the drug’s action .
Biochemical Analysis
Biochemical Properties
Allopurinol riboside interacts with various enzymes and biomolecules. It is an inhibitor of orotidine 5′-monophosphate (OMP) decarboxylase from Plasmodium falciparum. Allopurinol, from which allopurinol riboside is derived, decreases the production of uric acid by stopping the biochemical reactions that precede its formation. This process involves interactions with enzymes such as xanthine oxidase.
Cellular Effects
Allopurinol riboside has been shown to have effects on various types of cells and cellular processes. For instance, allopurinol, the parent compound of allopurinol riboside, has been found to disrupt ATP production and energy distribution through influences on the creatine kinase circuit. This suggests that allopurinol riboside may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of allopurinol riboside involves its interactions with biomolecules and its effects on enzyme activity and gene expression. As an inhibitor of OMP decarboxylase, allopurinol riboside exerts its effects at the molecular level. Allopurinol, its parent compound, inhibits the degradation of hypoxanthine by xanthine oxidase, but also inhibits purine salvage. This could suggest similar mechanisms for allopurinol riboside.
Temporal Effects in Laboratory Settings
Studies on allopurinol, its parent compound, have shown that it can disrupt purine metabolism and increase damage in experimental colitis.
Dosage Effects in Animal Models
Studies on allopurinol, its parent compound, have shown that it can reduce body weight, systolic blood pressure, blood glucose, insulin, lipids, and improve kidney functions and endothelial integrity compared to non-treated rats.
Metabolic Pathways
Allopurinol riboside is involved in the purine metabolic pathway. Allopurinol, its parent compound, inhibits the degradation of hypoxanthine by xanthine oxidase, but also inhibits purine salvage. This suggests that allopurinol riboside may also be involved in similar metabolic pathways.
Transport and Distribution
Allopurinol, its parent compound, is known to be rapidly and extensively metabolised to oxypurinol (oxipurinol), and the hypouricaemic efficacy of allopurinol is due very largely to this metabolite.
Subcellular Localization
Studies on allopurinol, its parent compound, have shown that it can disrupt ATP production and energy distribution through influences on the creatine kinase circuit, suggesting that allopurinol riboside may also have effects on subcellular localization.
Biological Activity
Allopurinol riboside, a significant metabolite of allopurinol, has garnered attention due to its potential biological activities and therapeutic implications. This article will delve into the pharmacokinetics, mechanisms of action, and clinical findings associated with allopurinol riboside, supported by data tables and relevant case studies.
Overview of Allopurinol Riboside
Allopurinol riboside is formed from allopurinol through the action of purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in vivo. It is considered a nucleoside analog that may exhibit various biological effects, particularly in metabolic pathways involving purines.
Pharmacokinetics
The pharmacokinetic profile of allopurinol riboside has been studied extensively. Key findings include:
- Absorption and Elimination : After oral administration, allopurinol riboside peaks in plasma approximately 1.6 hours post-dose, with an elimination half-life of about 3 hours .
- Dose-Response Relationship : In clinical studies, plasma levels did not increase proportionally with higher doses, suggesting incomplete absorption or metabolism by enteric flora .
Table 1: Pharmacokinetic Parameters of Allopurinol Riboside
| Parameter | Value |
|---|---|
| Peak Plasma Time | 1.6 hours |
| Elimination Half-Life | 3 hours |
| Maximum Concentration | Varies with dosage |
Neuroprotective Effects
Research indicates that allopurinol riboside may have neuroprotective properties. In a study involving neonatal rats subjected to hypoxic-ischemic injury, treatment with allopurinol resulted in reduced brain damage when administered shortly after the insult . Notably, while allopurinol showed protective effects, the specific contribution of allopurinol riboside remains less clear.
Metabolic Effects
Allopurinol riboside has been shown to influence purine metabolism significantly:
- Energy Metabolism : It modulates energy metabolism in intestinal epithelial cells and affects creatine concentrations both intracellularly and extracellularly .
- Impact on Colitis : In models of acute colitis, allopurinol riboside sensitizes the epithelium to metabolic insults, indicating potential roles in inflammatory conditions .
Clinical Studies
A randomized controlled trial evaluated the safety and efficacy of allopurinol riboside as an antiparasitic agent. The study involved 32 healthy male volunteers receiving multiple doses without significant toxicity noted. However, unexpected low plasma levels were observed compared to preclinical studies .
Case Study Insights
In chronic heart failure patients, administration of allopurinol (not specifically riboside) improved endothelial function and reduced oxidative stress markers . This suggests that while allopurinol riboside's direct effects are still being elucidated, its parent compound may confer cardiovascular benefits that could be relevant to its metabolites.
Allopurinol riboside's mechanisms are thought to involve:
- Antioxidant Activity : At certain concentrations, it may exert antioxidant effects that contribute to cellular protection against oxidative stress.
- Inhibition of Enzymatic Activity : Similar to allopurinol, it may inhibit enzymes involved in purine metabolism, thereby influencing uric acid levels and related pathways .
Summary and Future Directions
Allopurinol riboside represents a fascinating area of research due to its potential biological activities and therapeutic applications. While current studies highlight its role in purine metabolism and possible neuroprotective effects, further research is essential to fully understand its mechanisms and clinical relevance.
Future investigations should focus on:
- Longitudinal Studies : Assessing the long-term effects of allopurinol riboside on various metabolic disorders.
- Comparative Studies : Evaluating its efficacy against other nucleoside analogs in treating conditions like gout or chronic inflammatory diseases.
- Mechanistic Studies : Elucidating the precise biochemical pathways involved in its actions.
Scientific Research Applications
Antiparasitic Agent
Allopurinol riboside has shown promise as an experimental agent for treating leishmaniasis and American trypanosomiasis. In studies, it was observed that probenecid could enhance the pharmacokinetics of allopurinol riboside by reducing renal clearance and increasing plasma levels, which could potentially improve therapeutic outcomes in these parasitic infections .
Metabolism and Pharmacokinetics
Research indicates that after oral administration, allopurinol riboside has a peak plasma concentration at approximately 1.6 hours with a half-life of about 3 hours. However, studies have shown that plasma levels can be unexpectedly low due to incomplete absorption and rapid renal clearance . This highlights the need for further investigation into optimizing dosing strategies to achieve effective therapeutic concentrations.
Table 1: Summary of Clinical Studies Involving Allopurinol Riboside
Implications in Chronic Kidney Disease
Allopurinol riboside's role in managing chronic kidney disease has been explored through clinical trials. Evidence suggests that it may help lower uric acid levels, which is crucial for patients with chronic kidney disease as hyperuricemia can exacerbate renal impairment . A study indicated that patients receiving allopurinol showed a trend towards improved kidney function over time, particularly in those with mild glomerular filtration rate impairment.
Metabolic Effects and Cellular Impact
Recent studies have examined how allopurinol riboside affects cellular metabolism, particularly in the context of inflammatory bowel disease. Research indicates that treatment with allopurinol can disrupt purine metabolism, leading to decreased ATP production and impaired wound healing capacity in intestinal epithelial cells during colitis . This suggests that while allopurinol riboside may have therapeutic benefits, it also poses risks that need careful consideration.
Preparation Methods
Purine Nucleoside Phosphorylase (PNP)-Mediated Synthesis
Purine nucleoside phosphorylase (PNP) catalyzes the reversible phosphorylation of purine nucleosides, playing a critical role in the salvage pathway of purine metabolism. Early studies demonstrated that PNP directly synthesizes allopurinol riboside from allopurinol and ribose-1-phosphate in vivo. However, challenges arise due to PNP’s preference for catalyzing nucleoside breakdown rather than synthesis under physiological conditions. In a landmark study involving a PNP-deficient patient, approximately 40% of urinary allopurinol metabolites were identified as allopurinol-1-riboside, suggesting alternative pathways.
Hypoxanthine Guanine Phosphoribosyltransferase (HGPRT)-Dependent Pathway
Hypoxanthine guanine phosphoribosyltransferase (HGPRT) facilitates the indirect formation of allopurinol riboside via allopurinol-1-ribotide. This two-step process involves:
-
Ribotide Formation : HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to allopurinol, yielding allopurinol-1-ribotide.
-
Dephosphorylation : A phosphatase subsequently removes the phosphate group, producing allopurinol riboside. This pathway is particularly significant in PNP-deficient systems, where HGPRT compensates for the lack of direct ribosylation.
Table 1: Comparative Enzymatic Pathways for Allopurinol Riboside Synthesis
Chemical Synthesis and Optimization
Ribosylation of Allopurinol
Chemical ribosylation involves the reaction of allopurinol with activated ribose derivatives. For instance, the use of ribofuranosyl donors (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the presence of Lewis acids like trimethylsilyl triflate facilitates glycosidic bond formation. This method achieves moderate yields (~50–60%) but requires stringent anhydrous conditions and purification via column chromatography.
Solid-Phase Synthesis
Recent advances explore solid-phase synthesis to improve scalability. Immobilized ribose derivatives on resin beads react with allopurinol under microwave-assisted conditions, reducing reaction times from hours to minutes. Post-synthesis cleavage from the resin yields crude allopurinol riboside, which is further purified using reversed-phase HPLC.
Extraction and Purification Techniques
Methanol-Based Extraction
Post-synthesis, allopurinol riboside is extracted using 80% methanol in a multi-step process:
-
Homogenization : Tissue or cell pellets are homogenized in 500 μL of 80% methanol.
-
Centrifugation : Samples are centrifuged at 14,000 × g for 10 minutes at 4°C to pellet insoluble debris.
-
Repeat Extraction : The supernatant is collected, and the pellet is resuspended in fresh methanol twice to maximize yield.
-
Drying : Combined supernatants are dried using a vacuum centrifuge (e.g., Eppendorf Vacufuge) at room temperature for ~4 hours.
Table 2: Methanol Extraction Parameters
| Step | Conditions |
|---|---|
| Solvent Composition | 80% methanol in water |
| Centrifugation Speed | 14,000 × g |
| Temperature | 4°C |
| Drying Time | 4 hours |
| Final Resuspension | 300–500 μL HPLC mobile phase A or water |
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purifying and quantifying allopurinol riboside. A validated method employs:
Table 3: HPLC Gradient Profile for Allopurinol Riboside Purification
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 100 | 0 |
| 7 | 100 | 0 |
| 10 | 97 | 3 |
| 18 | 97 | 3 |
| 45 | 85 | 15 |
| 60 | 50 | 50 |
| 80 | 50 | 50 |
| 90 | 100 | 0 |
| 135 | 100 | 0 |
Analytical Validation and Quality Control
Spectroscopic Identification
Allopurinol riboside is characterized using UV-Vis spectroscopy, showing λ<sub>max</sub> at 254 nm due to the conjugated pyrazolopyrimidine ring. Nuclear magnetic resonance (NMR) confirms the β-D-ribofuranosyl configuration, with distinctive anomeric proton signals at δ 5.90 ppm (J = 6.5 Hz).
Q & A
Q. What is the mechanism of action of allopurinol riboside against protozoan parasites, and how can researchers experimentally validate its target enzymes?
Allopurinol riboside inhibits protozoan parasites by exploiting their reliance on purine salvage pathways. It is phosphorylated by parasite-specific enzymes like purine nucleoside phosphotransferase to form toxic nucleotide analogues, which disrupt RNA/DNA synthesis . To validate this, researchers can:
- Enzyme assays : Measure competitive inhibition constants (e.g., Ki = 277 μM for purine nucleoside phosphorylase inhibition using inosine as a substrate) .
- Metabolite profiling : Use LC-MS to detect nucleotide analogues in parasite lysates after exposure to allopurinol riboside .
- Genetic knockdown : Silence purine salvage enzymes (e.g., via CRISPR/Cas9) to confirm reduced drug efficacy .
Q. How should researchers design in vitro experiments to evaluate allopurinol riboside’s efficacy against Trypanosoma cruzi or Leishmania strains?
- Strain selection : Include both drug-sensitive (e.g., T. cruzi CL Brener) and resistant strains (e.g., those cultured in purine-defined media) to assess cross-resistance .
- Dose-response curves : Use serial dilutions (e.g., 1–100 μM) with 72-hour incubation to determine IC50 values .
- Control groups : Compare with allopurinol and other nucleoside analogues (e.g., formycin B) to benchmark potency .
Q. What synthetic challenges are associated with allopurinol riboside, and how can regioselectivity be addressed during nucleoside synthesis?
Synthesis requires precise regioselective ribosylation at the N1-position of the pyrazolopyrimidine core. Key strategies include:
- Protecting groups : Use acetyl or benzoyl derivatives to direct ribose attachment .
- One-pot reactions : Optimize conditions for triple-ring closure to minimize side products .
- Stereochemical validation : Confirm β-D-ribofuranosyl configuration via NMR or X-ray crystallography .
Advanced Research Questions
Q. How can pharmacokinetic limitations of allopurinol riboside (e.g., rapid renal clearance) be mitigated in preclinical models?
- Co-administration with probenecid : Probenecid inhibits renal organic anion transporters, reducing allopurinol riboside clearance by 50% and extending plasma half-life .
- Formulation optimization : Develop liposomal or nanoparticle carriers to enhance oral bioavailability .
- Metabolic profiling : Track major metabolites (e.g., oxypurines) in plasma and urine using HPLC to identify degradation pathways .
Q. What evidence supports the use of allopurinol riboside in combination therapies for leishmaniasis or Chagas disease?
- Synergistic effects : Allopurinol riboside enhances the efficacy of meglumine antimoniate in visceral leishmaniasis by 3–5-fold in murine models .
- Mechanistic complementarity : Combine with mitochondrial-targeting agents (e.g., miltefosine) to disrupt energy metabolism and nucleic acid synthesis simultaneously .
- Resistance mitigation : Use drug cycling with allopurinol riboside and thiopurinol to delay parasite adaptation .
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of allopurinol riboside?
- Host metabolism studies : Compare drug activation in parasite vs. host cells (e.g., human macrophages) to identify host-mediated inactivation .
- Tissue penetration assays : Measure drug concentrations in target organs (e.g., spleen, liver) via mass spectrometry to correlate with efficacy .
- Immune modulation : Assess whether immunostimulatory effects (e.g., cytokine induction) contribute to in vivo outcomes .
Q. What methodologies are recommended for assessing cytotoxicity and selectivity of allopurinol riboside derivatives?
- MTT assays : Test derivatives on mammalian lymphocytes (IC50 ~0.46 μM for allopurinol as a control) and compare with parasite IC50 to calculate selectivity indices .
- Genotoxicity screens : Use comet assays or γH2AX staining to detect DNA damage in host cells .
- Metabolic flux analysis : Compare impacts on host vs. parasite purine pathways using <sup>13</sup>C-labeled glucose .
Q. What molecular mechanisms underlie resistance to allopurinol riboside in protozoan parasites?
- Enzyme mutations : Sequence purine nucleoside phosphorylase genes in resistant strains to identify mutations (e.g., active-site alterations) .
- Efflux pumps : Quantify ATP-binding cassette (ABC) transporter expression via qPCR in drug-exposed parasites .
- Salvage pathway redundancy : Cultivate parasites in media supplemented with alternative purines (e.g., hypoxanthine) to bypass drug-targeted pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
